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Compound of Interest

Compound Name: Defluoro dolutegravir

Cat. No.: B15293611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data
and analytical methodologies for "Defluoro dolutegravir,” a term that may refer to several
impurities of the antiretroviral drug dolutegravir characterized by the absence of one or more
fluorine atoms. While detailed, publicly accessible raw spectroscopic data (NMR, MS) for these
specific compounds are limited, this document consolidates the existing information from
scientific literature and chemical supplier databases to offer a foundational understanding for
research and drug development purposes.

Chemical Identity of Defluoro Dolutegravir Variants

The term "Defluoro dolutegravir" can be ambiguous. Commercially available reference
standards clarify at least two distinct variants:

e 4-Fluoro Dolutegravir: This variant lacks one of the two fluorine atoms on the benzyl ring. Its
chemical name is (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-
3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2":4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide.

o Desdifluoro Dolutegravir: This variant lacks both fluorine atoms on the benzyl ring. It is also
referred to as Desfluoro Dolutegravir or Dolutegravir Impurity B.[3] Its chemical name is
(4R,12aS)-N-benzyl-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-
pyrido[1',2":4,5]pyrazino[2,1-b][1][2]oxazine-9-carboxamide.[3]
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Mass Spectrometry Data

While raw mass spectra for Defluoro dolutegravir are not publicly available, the expected
high-resolution mass spectrometry (HRMS) data can be calculated based on the chemical
formulas of the variants. This data is crucial for the identification and characterization of these
impurities in drug substance and drug product samples.

Molecular Weight (

Compound Name Chemical Formula Exact Mass (M+H)*
g/mol )
Dolutegravir C20H19F2N30s 419.38 420.1365
4-Fluoro Dolutegravir C20H20FN30s 401.39 402.1460
Desdifluoro
C20H21N30s 383.40 384.1554

Dolutegravir

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of
dolutegravir and its impurities, adapted from methodologies reported in the scientific literature.
[2] These protocols provide a starting point for researchers aiming to characterize Defluoro
dolutegravir variants.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
e Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent, such as DMSO-de or CDCls.

e 1H NMR Acquisition:

o

Pulse Program: Standard single-pulse sequence.

o

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

[¢]
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o Relaxation Delay: 1-2 seconds.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o Spectral Width: 0-220 ppm.

o Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

o Relaxation Delay: 2-5 seconds.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2. Mass Spectrometry (MS)

e Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

e Chromatographic Separation (LC):

o Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 um particle size).

o Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
0.1% formic acid (Solvent B).

o Flow Rate: 0.3-0.5 mL/min.

o Injection Volume: 1-5 pL.

e Mass Spectrometry (MS) Detection:

o lonization Mode: Electrospray lonization (ESI) in positive mode.

o Mass Range: m/z 100-1000.
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o Data Acquisition: Full scan mode for accurate mass measurement and tandem MS
(MS/MS) mode for structural elucidation. In MS/MS, the protonated molecule [M+H]* is
selected as the precursor ion for collision-induced dissociation (CID).

o Data Analysis: The elemental composition is determined from the accurate mass
measurement of the molecular ion. Fragmentation patterns from MS/MS spectra are used
to confirm the structure.

Workflow for Impurity Identification and
Characterization

The following diagram illustrates a typical workflow for the identification and characterization of
a potential drug impurity like Defluoro dolutegravir.
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Workflow for Drug Impurity Identification
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Caption: A flowchart illustrating the systematic process for identifying and characterizing a drug
impurity.

Conclusion

While a complete, publicly available dataset for the spectroscopic analysis of Defluoro
dolutegravir is currently lacking, this guide provides the foundational knowledge required for
its identification and characterization. By utilizing the expected mass spectrometry data and the
generalized analytical protocols, researchers can effectively detect and structurally elucidate
these and other related impurities, ensuring the quality and safety of dolutegravir-containing
pharmaceutical products. The workflow presented offers a systematic approach for the rigorous
characterization of such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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